molecular formula C15H12ClN3O2 B12829136 Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate

Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate

Cat. No.: B12829136
M. Wt: 301.73 g/mol
InChI Key: RKZJLEMCHDTDCN-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-4-(1H-indol-3-yl)pyrimidine-5-carboxylate: Lacks the methyl group on the indole moiety.

    Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxamide: Contains a carboxamide group instead of a carboxylate group.

    Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)quinoline-5-carboxylate: Contains a quinoline ring instead of a pyrimidine ring.

Uniqueness

Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern and the combination of indole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

methyl 2-chloro-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C15H12ClN3O2/c1-19-8-11(9-5-3-4-6-12(9)19)13-10(14(20)21-2)7-17-15(16)18-13/h3-8H,1-2H3

InChI Key

RKZJLEMCHDTDCN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3C(=O)OC)Cl

Origin of Product

United States

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